6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione: is an organic compound with the molecular formula C11H12BNO4 . This compound is notable for its applications in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale ester exchange and esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions are common, where the phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Various halides or nucleophiles under suitable conditions.
Major Products:
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boronic esters.
Substitution: Formation of substituted boronic esters or acids.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions, including Suzuki cross-coupling reactions.
Biology and Medicine:
Pharmaceuticals: Plays a role in the synthesis of certain drugs, including anti-cancer agents.
Biological Research: Used in the study of boron-containing compounds and their biological activities.
Industry:
Material Science: Utilized in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to form stable complexes with various organic and inorganic molecules . This property is due to the presence of boron, which can form reversible covalent bonds with diols, amines, and other nucleophiles . The compound’s molecular targets and pathways include interactions with enzymes and proteins that contain nucleophilic functional groups .
Comparison with Similar Compounds
Vinylboronic acid MIDA ester (6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione): Similar structure but with a vinyl group instead of a phenyl group.
Oxiranyl boronic acid MIDA ester (6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione): Contains an oxirane ring instead of a phenyl group.
Uniqueness: 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its phenyl group, which imparts specific reactivity and stability characteristics . This makes it particularly useful in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO4/c1-13-7-10(14)16-12(17-11(15)8-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISHCGVNWMRLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544762 | |
Record name | 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109737-57-7 | |
Record name | 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 109737-57-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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